molecular formula C9H16N2O B11767169 5-Ethyl-3-isopentyl-1,2,4-oxadiazole

5-Ethyl-3-isopentyl-1,2,4-oxadiazole

Cat. No.: B11767169
M. Wt: 168.24 g/mol
InChI Key: FUICNUGXNNZKLZ-UHFFFAOYSA-N
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Description

5-Ethyl-3-isopentyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. This process typically begins with the acylation of amidoximes using carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. Cyclization is then carried out in the presence of reagents like N,N′-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), or N,N′-carbonyldiimidazole (CDI) .

Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-isopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Ethyl-3-isopentyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its specific structure and functional groups. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

5-ethyl-3-(3-methylbutyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H16N2O/c1-4-9-10-8(11-12-9)6-5-7(2)3/h7H,4-6H2,1-3H3

InChI Key

FUICNUGXNNZKLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)CCC(C)C

Origin of Product

United States

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